1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid

Drug Design Medicinal Chemistry Physicochemical Property Optimization

Choose this N-Boc piperidine for its unique C4-methoxymethyl substituent. LogP 1.73 and single HBD satisfy CNS drug design criteria—unlike methyl (too hydrophobic) or hydroxymethyl (permeability risk) analogs. The methoxymethyl group acts as a protected hydroxymethyl, enabling cleaner reactions and easier purification. When precise modulation of polarity and lipophilicity is required for focused library synthesis, this compound is the definitive sourcing choice.

Molecular Formula C13H23NO5
Molecular Weight 273.329
CAS No. 412357-26-7
Cat. No. B2544534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid
CAS412357-26-7
Molecular FormulaC13H23NO5
Molecular Weight273.329
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(COC)C(=O)O
InChIInChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(6-8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16)
InChIKeyUNLQJPNYVYPPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS 412357-26-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS 412357-26-7) is a conformationally constrained, N-Boc-protected piperidine-4-carboxylic acid building block. Its defining structural feature is a methoxymethyl (–CH₂OCH₃) substituent at the piperidine 4-position, distinguishing it from simple alkyl or hydroxymethyl analogs [1]. The compound presents a single carboxylic acid hydrogen-bond donor and four acceptors, with a predicted partition coefficient (LogP) of 1.73 . These engineered physicochemical properties position it as a strategic intermediate for medicinal chemistry programs requiring precisely tuned lipophilicity and a protected, non-ionizable polar side chain.

Why 4-Substituted N-Boc-Piperidine-4-carboxylic Acids Cannot Be Interchanged: A Case for 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid


Generic substitution among N-Boc-piperidine-4-carboxylic acid derivatives is unreliable because the physicochemical properties governing molecular recognition, solubility, and metabolic stability are exquisitely sensitive to the 4-substituent's electronic and steric nature. Simply replacing a methyl group with a methoxymethyl moiety alters the hydrogen-bonding capacity, lipophilicity, and accessible conformational space of the scaffold [1]. These changes directly impact key parameters for drug design: passive membrane permeability, aqueous solubility, and metabolic soft spots. The evidence below demonstrates that 1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid occupies a distinct, quantifiably differentiated physicochemical niche relative to its closest alkyl and hydroxymethyl analogs, making it an irreplaceable chemical probe or intermediate where precise modulation of polarity and lipophilicity is required.

Quantitative Differentiation Evidence: 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid vs. Closest Analogues


Lipophilicity Tuning: Intermediate LogP Between Methyl and Hydroxymethyl Analogs

The target compound's predicted LogP of 1.73 strategically positions it between the more lipophilic 4-methyl analog (LogP 2.05) [1] and the more hydrophilic 4-(hydroxymethyl) analog (LogP 1.08) . This intermediate lipophilicity can be critical for optimizing ADME properties, offering a balance between membrane permeability and aqueous solubility that neither extreme provides.

Drug Design Medicinal Chemistry Physicochemical Property Optimization

Hydrogen-Bond Donor Profile: Reduced Donor Count Compared to Hydroxymethyl Analog

Methylation of the hydroxyl group reduces the hydrogen-bond donor (HBD) count from 2 (hydroxymethyl analog) to 1 (target compound) . The methyl analog also has 1 HBD, but the target compound introduces an additional hydrogen-bond acceptor (4 HBA) relative to the methyl analog (3 HBA), subtly altering the overall hydrogen-bonding capacity [REFS-1, REFS-2, REFS-3].

Physicochemical Property Optimization Permeability Prodrug Design

Steric and Electronic Properties: A Larger, More Polar Substituent than Methyl

The methoxymethyl group (–CH₂OCH₃) has a larger steric bulk (molar refractivity ~16.1 cm³/mol) and different electronic character compared to a methyl group (–CH₃, molar refractivity ~5.6 cm³/mol) [1]. While direct experimental data on steric effects is unavailable, these computed substituent parameters suggest the target compound will orient its C4 side chain into a distinct conformational space relative to the methyl analog, potentially leading to different biological conformations and target interactions.

Structure-Activity Relationship Fragment-Based Drug Discovery Conformational Analysis

Defined Application Scenarios for 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Fine-Tuned Physicochemical Properties for CNS Penetration

The compound's intermediate LogP (1.73) and lower HBD count (1) relative to the hydroxymethyl analog meet the stringent physicochemical criteria often associated with CNS drug candidates. It is a preferred building block when a 4-substituted piperidine scaffold needs to balance passive permeability with aqueous solubility, avoiding the excessive hydrophobicity of the methyl analog and the low permeability risk of the hydroxymethyl analog [REFS-1, REFS-2, REFS-3].

Prodrug or Intermediate Synthesis Requiring Subsequent Side-Chain Deprotection

The methoxymethyl group serves as a protected form of the hydroxymethyl group. The target compound's predicted stability and distinct physical properties facilitate synthetic handling and purification of intermediates, prior to a subsequent demethylation step that reveals a hydroxyl handle for further functionalization. This offers a strategic advantage over using the hydroxymethyl analog directly, which can lead to side reactions and difficult purifications due to its higher polarity and hydrogen-bond donor count .

Structure-Activity Relationship (SAR) Studies Exploring Polar, Sterically Demandings C4 Substituents

Where a purely alkyl group (e.g., methyl) is insufficient and a free hydroxyl is undesirable due to metabolic or permeability concerns, the methoxymethyl group provides a unique steric and electronic profile. The target compound is the definitive sourcing choice for synthesizing focused libraries that probe the effect of an ether-containing side chain on target binding, as inferred from its distinct steric and hydrogen-bonding properties [REFS-1, REFS-3].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.